molecular formula C25H22N10O3 B611708 2-[[2-hydroxy-5-[(5-methyltetrazol-1-yl)iminomethyl]phenyl]-(4-hydroxyphenyl)methyl]-4-[(5-methyltetrazol-1-yl)iminomethyl]phenol CAS No. 235106-62-4

2-[[2-hydroxy-5-[(5-methyltetrazol-1-yl)iminomethyl]phenyl]-(4-hydroxyphenyl)methyl]-4-[(5-methyltetrazol-1-yl)iminomethyl]phenol

Cat. No.: B611708
CAS No.: 235106-62-4
M. Wt: 510.5 g/mol
InChI Key: BLUJRJMLDHEMRX-IFADSCNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: : VP-14637 is synthesized through a series of chemical reactions involving the formation of bis-tetrazole-benzhydrylphenol derivatives . The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired product.

Industrial Production Methods: : Industrial production of VP-14637 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: : VP-14637 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its antiviral properties.

Common Reagents and Conditions: : Common reagents used in the reactions involving VP-14637 include oxidizing agents, reducing agents, and various catalysts . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.

Major Products: : The major products formed from the reactions involving VP-14637 are typically derivatives with enhanced antiviral activity . These derivatives are further tested for their efficacy against RSV.

Scientific Research Applications

Chemistry: : In chemistry, VP-14637 is used as a model compound to study the synthesis and reactivity of bis-tetrazole-benzhydrylphenol derivatives .

Biology: : In biological research, VP-14637 is used to study the mechanisms of viral fusion and entry into host cells . It serves as a tool to understand the interaction between viral proteins and host cell membranes.

Medicine: : In medicine, VP-14637 is being investigated for its potential as a therapeutic agent for treating RSV infections . Its ability to inhibit viral fusion makes it a promising candidate for antiviral drug development.

Industry: : In the pharmaceutical industry, VP-14637 is used in the development of antiviral drugs. Its synthesis and production processes are optimized for large-scale manufacturing .

Properties

Key on ui mechanism of action

TTP889 is a factor IXa inhibitor with little or no activity against factors VIIIa, Xa, XIa, or XIIa. It is the only molecule in development that is an inhibitor of the intrinsic pathway in vitro and in vivo via FIX/IXa. TTP889 inhibits the ability of FIXa to form a fully functional tenase complex with FVIIIa. FIXa plays an integral role in the intrinsic coagulation pathway and a lesser role in the extrinsic pathway.

CAS No.

235106-62-4

Molecular Formula

C25H22N10O3

Molecular Weight

510.5 g/mol

IUPAC Name

2-[[2-hydroxy-5-[(Z)-(5-methyltetrazol-1-yl)iminomethyl]phenyl]-(4-hydroxyphenyl)methyl]-4-[(Z)-(5-methyltetrazol-1-yl)iminomethyl]phenol

InChI

InChI=1S/C25H22N10O3/c1-15-28-30-32-34(15)26-13-17-3-9-23(37)21(11-17)25(19-5-7-20(36)8-6-19)22-12-18(4-10-24(22)38)14-27-35-16(2)29-31-33-35/h3-14,25,36-38H,1-2H3/b26-13-,27-14-

InChI Key

BLUJRJMLDHEMRX-IFADSCNNSA-N

SMILES

CC1=NN=NN1N=CC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)O)C4=C(C=CC(=C4)C=NN5C(=NN=N5)C)O

Isomeric SMILES

CC1=NN=NN1/N=C\C2=CC(=C(C=C2)O)C(C3=C(C=CC(=C3)/C=N\N4N=NN=C4C)O)C5=CC=C(C=C5)O

Canonical SMILES

CC1=NN=NN1N=CC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)O)C4=C(C=CC(=C4)C=NN5C(=NN=N5)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MDT 637;  MDT-637;  MDT637;  VP-14637;  VP 14637;  VP14637.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.